An In-depth Technical Guide to the Synthesis of 1-iodonon-1-en-3-yne
An In-depth Technical Guide to the Synthesis of 1-iodonon-1-en-3-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthetic approaches toward 1-iodonon-1-en-3-yne, a valuable intermediate in organic synthesis. Due to the absence of a directly published protocol for this specific molecule, this document outlines the most plausible synthetic strategies based on established and analogous chemical transformations. The proposed routes leverage well-documented reactions such as Sonogashira or Negishi couplings and regioselective hydroiodination. Experimental methodologies are provided based on similar transformations found in the literature, alongside tabulated data for comparable reactions to offer expected yields and conditions.
Introduction
1-Iodonon-1-en-3-yne is a conjugated enyne featuring a vinyl iodide moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to its utility in a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The vinyl iodide group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block for the synthesis of complex molecular architectures.
Proposed Synthetic Pathways
Two primary retrosynthetic pathways are proposed for the synthesis of 1-iodonon-1-en-3-yne. The first involves a two-step sequence commencing with the formation of the enyne backbone followed by iodination. The second, more direct route, involves a one-step cross-coupling reaction using a pre-iodinated starting material.
Caption: Proposed synthetic pathways to 1-iodonon-1-en-3-yne.
Route A: Two-Step Synthesis via an Enyne Intermediate
This approach first constructs the carbon skeleton of the target molecule, followed by the introduction of the iodine atom.
Step 1: Synthesis of Non-1-en-3-yne
The initial step involves the formation of the conjugated enyne, non-1-en-3-yne, through a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling is a highly effective method for this transformation.
Caption: Workflow for the Sonogashira coupling to form non-1-en-3-yne.
Experimental Protocol (Analogous to Sonogashira Coupling of Vinyl Halides with Terminal Alkynes)
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To a stirred solution of vinyl bromide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are added 1-pentyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) cocatalyst like CuI (0.04 eq).
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An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 eq), is then added.
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The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 4-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford non-1-en-3-yne.
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
| Vinyl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF | Room Temp. | 85-95 | [1][2] |
| (E)-1-Iodo-1-hexene | 1-Hexyne | Pd(PPh₃)₄ / CuI / n-BuNH₂ | Benzene | Room Temp. | 91 | [3] |
| Vinyl Iodide | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | Room Temp. | 90 | [4] |
Step 2: Regioselective Hydroiodination of Non-1-en-3-yne
The second step involves the addition of hydrogen iodide (HI) across the terminal double bond of non-1-en-3-yne to yield the desired 1-iodonon-1-en-3-yne. Achieving high regioselectivity is crucial to avoid the formation of the 2-iodo isomer. The use of in situ generated HI can provide milder reaction conditions and improved selectivity.
Experimental Protocol (Analogous to Regio- and Stereoselective Hydroiodination of Alkynes) [5]
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In a two-chambered reaction vessel under a nitrogen atmosphere, non-1-en-3-yne (1.0 eq) is dissolved in toluene in chamber B.
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In chamber A, triethylsilane (HSiEt₃, 2.0 eq) is added, and the solution is cooled to -78 °C.
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Iodine (I₂, 2.0 eq) is then added to chamber A at -78 °C.
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The reaction mixture is allowed to warm to room temperature and stirred in the dark for 3 hours. During this time, HI is generated in situ and reacts with the enyne in chamber B.
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The reaction in chamber B is quenched with water and extracted with ethyl acetate.
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The combined organic layers are washed with 10% aqueous sodium thiosulfate solution and brine, then dried over anhydrous magnesium sulfate.
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The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield 1-iodonon-1-en-3-yne.
| Substrate | Reagents | Solvent | Temperature | Yield (%) | Regioselectivity | Reference |
| 1-Phenyl-1-propyne | HSiEt₃, I₂ | Toluene | -78 °C to rt | 93 | >99:1 (E-isomer) | [5] |
| 1-Octyne | [Rh(CO)₂(acac)], PCy₃, I₂, H₂ | DCE | Room Temp. | 85 | Markovnikov | [6] |
| Phenylacetylene | HI (generated in situ) | Toluene | Room Temp. | High | Markovnikov | [7] |
Route B: One-Step Synthesis via Cross-Coupling
This more convergent approach directly assembles the target molecule by coupling a vinyl iodide with a terminal alkyne derivative. A Negishi coupling, which utilizes an organozinc reagent, is a suitable reaction for this purpose due to its high functional group tolerance and generally high yields.
Caption: Workflow for the Negishi coupling to form 1-iodonon-1-en-3-yne.
Experimental Protocol (Analogous to Negishi Coupling of Alkenyl Halides with Alkynylzinc Reagents)
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Preparation of the Alkynylzinc Reagent: 1-Pentyne (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium (1.0 eq) in hexanes is added dropwise, and the mixture is stirred for 30 minutes. A solution of anhydrous zinc chloride (1.1 eq) in THF is then added, and the mixture is allowed to warm to room temperature and stirred for 1 hour to form the 1-pentynylzinc chloride reagent.
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Coupling Reaction: In a separate flask, a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and 1-iodoethene (1.1 eq) are dissolved in anhydrous THF.
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The freshly prepared solution of 1-pentynylzinc chloride is then transferred to the flask containing the catalyst and 1-iodoethene via cannula.
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The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 4-12 hours, with progress monitored by TLC or GC-MS.
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Upon completion, the reaction is quenched with saturated aqueous ammonium chloride.
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The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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Purification by column chromatography on silica gel affords 1-iodonon-1-en-3-yne.
| Alkenyl Halide | Organozinc Reagent | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| (E)-1-Iodo-1-octene | Phenylethynylzinc chloride | Pd(PPh₃)₄ | THF | Room Temp. | 94 | [8] |
| Aryl Iodide | Alkynylzinc bromide | Pd(OAc)₂ / SPhos | THF | 60 °C | 80-95 | [9] |
| Vinyl Iodide | Alkylzinc iodide | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 80 °C | 70-90 | [8] |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Regio- and Stereoselective Hydroiodination of Internal Alkynes with Ex Situ-Generated HI [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Highly Satisfactory Procedures for the Pd-Catalyzed Cross Coupling of Aryl Electrophiles with in Situ Generated Alkynylzinc Derivatives [organic-chemistry.org]
